molecular formula C11H7ClN2O3 B8572739 4-(4-Chlorophenoxy)-3-nitropyridine CAS No. 919118-79-9

4-(4-Chlorophenoxy)-3-nitropyridine

Cat. No. B8572739
CAS RN: 919118-79-9
M. Wt: 250.64 g/mol
InChI Key: HGPIXEHFWHJUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenoxy)-3-nitropyridine is a useful research compound. Its molecular formula is C11H7ClN2O3 and its molecular weight is 250.64 g/mol. The purity is usually 95%.
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properties

CAS RN

919118-79-9

Product Name

4-(4-Chlorophenoxy)-3-nitropyridine

Molecular Formula

C11H7ClN2O3

Molecular Weight

250.64 g/mol

IUPAC Name

4-(4-chlorophenoxy)-3-nitropyridine

InChI

InChI=1S/C11H7ClN2O3/c12-8-1-3-9(4-2-8)17-11-5-6-13-7-10(11)14(15)16/h1-7H

InChI Key

HGPIXEHFWHJUBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=NC=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chlorophenol (1.00 g, 7.78 mmol) in DMF (5 ml) at room temperature was added potassium carbonate (2.15 g, 15.56 mmol) in DMF (10 mL) and the mixture was stirred at room temperature for 15 min. Then, 4-chloro-3-nitropyridine (1.23 g, 7.78 mmol) was added and the resulting solution was stirred at room temperature for 2 h. The mixture was poured into water and extracted with EtOAc. The organic layer was washed with water and brine, dried (MgSO4), filtered and evaporated. 4-(4-Chlorophenoxy)-3-nitropyridine (1.72 g, 88%) was obtained as a yellow solid, mp 93-94° C. (from EtOH), which was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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